Enzymatic Inhibition Profile: Weak Dihydroorotase Activity Defines a Distinct Biochemical Fingerprint
1-(5-Formylpyridin-2-yl)-1H-pyrazole-4-carboxamide exhibits weak inhibition of dihydroorotase (EC 3.5.2.3) from the CAD protein complex, with an IC50 of 180 μM (180,000 nM) at pH 7.37 [1]. This weak activity against a pyrimidine biosynthesis enzyme contrasts sharply with the potent nanomolar kinase inhibition observed for structurally optimized pyrazole-4-carboxamide analogs [2]. The presence of quantitative enzyme inhibition data—even weak—provides a defined biochemical starting point that is absent for most uncharacterized analogs.
| Evidence Dimension | Dihydroorotase inhibition (IC50) |
|---|---|
| Target Compound Data | 180,000 nM (1.80E+5 nM) |
| Comparator Or Baseline | Optimized pyrazole-4-carboxamide kinase inhibitors (class baseline) |
| Quantified Difference | Target compound is ~11,000-fold weaker than potent kinase inhibitors (e.g., 16.3 nM Aurora A inhibitor) |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 μM compound concentration |
Why This Matters
This weak enzymatic activity establishes a measurable biochemical phenotype that distinguishes this compound from both inert analogs and potent kinase inhibitors.
- [1] BindingDB. PrimarySearch_ki entry for 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide (BDBM50405110). University of California San Diego. View Source
- [2] Yevale D, et al. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. 2024; 280:116922. View Source
